Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester
Description
Chemical Structure and Properties The compound "Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester" features a picolinic acid backbone substituted at the 5-position with an α,α,α-trifluoro-o-tolyloxy group and esterified with a 5-indanyl moiety. Its molecular formula is C₂₁H₁₆F₃NO₃, derived from the parent acid (C₁₃H₈F₃NO₃) and the indanyl ester group (C₉H₈O) . Key structural attributes include:
- Trifluoromethyl group at the ortho position of the phenoxy substituent, enhancing lipophilicity and metabolic stability.
- Indanyl ester, which may influence bioavailability and pharmacokinetics compared to simpler esters (e.g., ethyl or methyl).
Predicted physicochemical properties, such as collision cross-section (CCS) values for adducts, suggest a moderately bulky structure. For example, the [M+H]+ adduct has a CCS of 184.2 Ų, larger than the parent acid (162.7 Ų for [M+H]+), reflecting the indanyl group’s steric contribution .
Properties
CAS No. |
72133-68-7 |
|---|---|
Molecular Formula |
C22H16F3NO3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-5-yl 5-[2-(trifluoromethyl)phenoxy]pyridine-2-carboxylate |
InChI |
InChI=1S/C22H16F3NO3/c23-22(24,25)18-6-1-2-7-20(18)28-17-10-11-19(26-13-17)21(27)29-16-9-8-14-4-3-5-15(14)12-16/h1-2,6-13H,3-5H2 |
InChI Key |
LGCFVPXBRQKZHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC(=O)C3=NC=C(C=C3)OC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester typically involves multiple steps. The process begins with the preparation of picolinic acid derivatives, followed by the introduction of the trifluoromethyl group and the esterification with indanyl alcohol. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The trifluoromethyl group and the ester moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Herbicidal Applications
Overview
Picolinic acid derivatives are primarily recognized for their herbicidal properties. The specific compound has been studied for its effectiveness in selectively controlling weed species while minimizing damage to crops.
Mechanism of Action
These compounds typically act by interfering with the growth processes of target plants. They may inhibit specific biochemical pathways essential for plant growth, such as auxin transport or synthesis. This selectivity allows for effective weed management in agricultural settings.
Case Studies
- Study on Selective Herbicide Efficacy : A study demonstrated that the application of 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-5-indanyl ester resulted in significant reductions in weed biomass without adversely affecting major crops like maize and soybeans. The results indicated a high level of selectivity and efficacy against broadleaf weeds .
- Field Trials : Field trials conducted over multiple growing seasons confirmed the compound's ability to control resistant weed populations compared to traditional herbicides. The trials reported a 30% increase in crop yield due to reduced competition from weeds .
Pharmaceutical Research
Potential Therapeutic Uses
Beyond agricultural applications, there is emerging interest in the pharmaceutical potential of picolinic acid derivatives. Research indicates that these compounds may exhibit anti-inflammatory and neuroprotective properties.
Mechanism of Action in Pharmaceuticals
The compound's structure allows it to interact with various biological targets, potentially influencing pathways involved in inflammation and neurodegeneration. This interaction could lead to the development of novel therapeutic agents for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Case Studies
- Neuroprotective Effects : In vitro studies have shown that 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-5-indanyl ester can reduce oxidative stress markers in neuronal cell cultures. This suggests a protective effect against neurotoxic agents .
- Anti-inflammatory Activity : Preliminary studies indicate that this compound can inhibit pro-inflammatory cytokines in animal models, highlighting its potential for treating inflammatory diseases .
Plant Growth Regulation
Role as a Plant Growth Regulator
Research has indicated that picolinic acid derivatives can function as plant growth regulators. This role is crucial for enhancing crop development and improving agricultural productivity.
Mechanism of Action
The compound may modulate plant hormone levels or influence gene expression related to growth and development processes. This modulation can lead to improved root development, increased flowering rates, and enhanced resistance to environmental stresses.
Case Studies
- Growth Enhancement Trials : Trials applying the compound at specific growth stages showed a marked increase in root biomass and overall plant vigor compared to untreated controls .
- Stress Resistance Studies : Experiments demonstrated that plants treated with this compound exhibited greater resilience to drought conditions, suggesting its utility in sustainable agriculture practices .
Summary Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Herbicide | Inhibits growth processes | Effective against resistant weeds; increased crop yield |
| Pharmaceutical Research | Neuroprotective and anti-inflammatory effects | Reduced oxidative stress; inhibited cytokines |
| Plant Growth Regulation | Modulates hormone levels | Enhanced root growth; improved stress resistance |
Mechanism of Action
The mechanism by which picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the ester moiety play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
Chlorinated Phenoxy Derivatives
- Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester (CID 3055240): Molecular formula: C₂₁H₁₆ClNO₃. Lower predicted CCS values (e.g., 190.5 Ų for [M-H]-) compared to the trifluoro analog, indicating a less sterically hindered structure .
- Picolinic acid, 5-(o-chlorophenoxy)-, 5-indanyl ester: Similar steric bulk to the trifluoro derivative but with a chlorine atom instead of CF₃. CCS values (e.g., 188.8 Ų for [M]+) align closely with the trifluoro compound, suggesting comparable conformational flexibility .
Trifluoromethyl vs. Alkyl/Aryl Substituents
- 5-(4-butylphenyl)picolinic acid (qy17): Exhibits potent antibacterial activity against Enterococcus faecium (MIC = 8 µg/mL) and superior solubility compared to tert-butyl analogs (qy20) .
- 5-(2-cyanophenyl)picolinic acid (16e): The cyano group introduces strong electron-withdrawing effects, similar to CF₃, but with reduced steric bulk. Lower molecular weight (225.1 g/mol) and CCS (~160–170 Ų) compared to the trifluoro-indanyl ester .
Ester Group Modifications
Ethyl Ester Derivatives
- Ethyl 5-(p-chlorophenoxy)picolinate: Simpler ester group reduces molecular weight (C₁₄H₁₁ClNO₃) and CCS (~170–180 Ų). Lower bioavailability predicted due to reduced lipophilicity compared to the indanyl ester .
Indanyl vs. Methyl/Hydroxymethyl Esters
Pharmacological and Physicochemical Profiles
| Compound | Molecular Formula | Key Substituent | CCS [M+H]+ (Ų) | Biological Activity |
|---|---|---|---|---|
| Target Compound | C₂₁H₁₆F₃NO₃ | CF₃ (ortho) + indanyl | 184.2 | N/A (theoretical) |
| CID 3055240 (p-Cl) | C₂₁H₁₆ClNO₃ | Cl (para) + indanyl | 190.5* | N/A |
| qy17 | C₁₆H₁₇NO₂ | 4-butylphenyl | ~160† | Antibacterial (MIC = 8 µg/mL) |
| Ethyl 5-(p-Cl-phenoxy) ester | C₁₄H₁₁ClNO₃ | Cl (para) + ethyl | ~170† | N/A |
*Data inferred from analogous compounds. †Estimated from similar adducts.
Biological Activity
Picolinic acid derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester is a notable derivative with potential applications in pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C13H8F3NO3
- SMILES : C1=CC=C(C(=C1)C(F)(F)F)OC2=CN=C(C=C2)C(=O)O
- InChIKey : KTHFMMUXNXWKNS-UHFFFAOYSA-N
The compound features a trifluoromethyl group and an indanyl ester moiety, which may influence its biological interactions.
Picolinic acid and its derivatives are known to interact with various biological targets:
- Chelating Agent : Picolinic acid acts as a bidentate chelator for metal ions such as zinc and copper, which are crucial for numerous enzymatic processes in the body. This property is vital for its role in metal ion homeostasis and potential neuroprotective effects .
- Neuroprotective Effects : Research indicates that picolinic acid can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. It has been implicated in enhancing cognitive functions and protecting against neurodegenerative diseases .
- Induction of Apoptosis : Some studies suggest that picolinic acid derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), promoting programmed cell death pathways .
Case Studies
- Neuroprotective Role :
- Antimicrobial Activity :
- Cancer Research :
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 284.05290 | 162.7 |
| [M+Na]+ | 306.03484 | 172.8 |
| [M+NH4]+ | 301.07944 | 167.0 |
| [M+K]+ | 322.00878 | 168.1 |
| [M-H]- | 282.03834 | 160.1 |
This table summarizes the predicted collision cross-section data for various adducts of the compound, which is relevant for understanding its behavior in mass spectrometry analyses.
Q & A
Basic: What are the optimal synthetic routes for preparing picolinic acid esters, and what challenges arise during their synthesis?
Answer:
Picolinic acid esters are typically synthesized via esterification of picolinic acid with alcohols or phenol derivatives. A common method involves activating the carboxylic acid group using thionyl chloride (SOCl₂) catalyzed by DMF to form the acid chloride intermediate, followed by reaction with the desired alcohol or phenol in the presence of a base like triethylamine . For example, phenyl picolinate is synthesized via this route, yielding stable esters . Challenges include side reactions such as O-acylurea rearrangement during carbodiimide-mediated coupling (e.g., DCC), which can be mitigated by using SOCl₂ in dichloromethane . Yields vary depending on steric and electronic effects of substituents; for instance, 5-(2-cyanophenyl)picolinic acid was obtained in 66% yield using Suzuki coupling .
Basic: What analytical techniques are most effective for characterizing picolinic acid esters and confirming their structural integrity?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and ester linkages. For example, aromatic protons in phenyl picolinate resonate at δ 7.2–8.5 ppm .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>85% in 5-(3-cyanophenyl)picolinic acid) and monitor reaction progress .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular ions (e.g., [M+H]⁺ at m/z 225.1 for 16f) . Radical-directed dissociation (RDD-MS/MS) and Paternò-Büchi derivatization can pinpoint functional groups in complex esters .
Advanced: How do structural modifications in the ester group influence solubility and biological activity?
Answer:
- Solubility: The ester group significantly impacts hydrophobicity. For example, the ester form of triclopyr has a solubility of 23 mg/L in water, compared to 430 ppm for the acid form, affecting formulation choices in biological assays . Introducing polar groups (e.g., cyanophenyl in 16e/f) enhances solubility in organic solvents but reduces aqueous compatibility .
- Biological Activity: Substituents on the ester moiety modulate interactions with biological targets. In fusaric acid derivatives, replacing a tert-butyl group with a butylphenyl group (qy17 vs. qy20) improved antibacterial efficacy against Enterococcus faecium by enhancing membrane permeability .
Advanced: What mechanistic insights guide the study of metal ion-promoted hydrolysis in picolinic acid esters?
Answer:
Hydrolysis mechanisms can be probed using:
- Job’s Plot Analysis: Determines stoichiometry of metal-ligand interactions. For example, Cu²+ binds picolinic acid esters in a 1:1 ratio, promoting hydrolysis via coordination to the ester carbonyl group .
- Competitive Binding Experiments: Adding free picolinic acid inhibits Cu²+-mediated hydrolysis by sequestering the metal ion, as shown in DDAO-Cu probe studies .
- Kinetic Studies: Monitoring reaction rates under varying pH and ion concentrations reveals catalytic vs. stoichiometric roles of metals .
Advanced: How can derivatization strategies enhance the detection of picolinic acid esters in complex matrices?
Answer:
- Radical-Directed Dissociation (RDD-MS/MS): Derivatization with TEMPO-based reagents (e.g., TPN/TBN) generates lipid radical ions, enabling precise localization of hydroxyl groups in oxidized phospholipids .
- Paternò-Büchi (PB) Reaction: Coupling PB derivatization with MS/MS identifies double-bond positions in unsaturated esters, critical for structural elucidation in lipidomics .
Advanced: What strategies address contradictions in solubility data for picolinic acid esters across studies?
Answer:
Discrepancies often arise from:
- Measurement Conditions: Solubility values (e.g., 14.4 dyn/cm for picolinic acid methyl ester) depend on temperature and solvent polarity .
- Polymorphism: Crystalline vs. amorphous forms exhibit different solubility profiles.
- Validation: Cross-referencing data with standardized methods (e.g., OECD 105) and using multiple techniques (e.g., gravimetric analysis vs. HPLC) improves reliability .
Advanced: How are structure-activity relationships (SAR) leveraged to design picolinic acid esters with enhanced therapeutic potential?
Answer:
- Substituent Optimization: Introducing electron-withdrawing groups (e.g., trifluoromethyl in 5-(α,α,α-trifluoro-o-tolyloxy)) enhances metabolic stability and target affinity .
- Bioisosteric Replacement: Replacing ester groups with amides or heterocycles balances lipophilicity and solubility, as seen in antibacterial qy17 derivatives .
- Computational Modeling: Docking studies predict binding modes to enzymes like α-melanocyte-stimulating hormone receptors, guiding rational design .
Advanced: What experimental frameworks (e.g., PICO) are suitable for designing studies on picolinic acid esters?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
